2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c1-12-19(13-5-3-2-4-6-13)27-20(26-12)18-10-9-17(28-18)15-11-14(21(23,24)25)7-8-16(15)22/h2-11H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCJOBYDNKVAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are critical to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Structural Information
- Molecular Formula : C29H24ClF3N2O
- Molecular Weight : 484.96 g/mol
- IUPAC Name : 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Antitumor Activity
A study conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of human tumor cells. The results indicated that it possesses a high level of antimitotic activity, with mean GI50 values suggesting effective inhibition of cancer cell growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Research indicates that derivatives of imidazole compounds often display significant antibacterial and antifungal properties.
Case Study: Antibacterial Efficacy
In vitro studies have shown that imidazole derivatives exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Synthesis and Modification
The synthetic pathways for creating this compound involve multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Researchers are exploring modifications to improve solubility and bioavailability.
Synthetic Route Example
A typical synthetic route may include:
- Formation of the furan ring.
- Chlorination of the phenyl group.
- Coupling reactions to form the imidazole structure.
This modular approach allows for the development of analogs with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes or modulating receptor activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Molecular weight inferred from structurally similar compounds in .
Key Observations :
- Trifluoromethyl (CF₃) Groups : Present in all listed compounds, CF₃ enhances electron-withdrawing effects and lipophilicity. The target compound’s 2-Cl-5-CF₃-phenyl group may increase steric hindrance compared to 3-CF₃-phenyl in .
- Lipophilicity : The methoxy-substituted compound in has a lower XLogP3 (2.6) than the target, suggesting that chloro and CF₃ groups significantly increase hydrophobicity.
Heterocyclic Core Modifications
Table 2: Comparison of Heterocyclic Architectures
Key Observations :
- Furan Linkers : The target’s furan-imidazole system contrasts with benzoimidazole derivatives in , which exhibit broader π-conjugation for enhanced bioactivity.
- Crystal Packing : Isostructural thiazole-pyrazole hybrids in show triclinic packing with two independent molecules per unit cell, differing from imidazole-based systems.
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structurally related imidazoles show diverse applications:
- Antimicrobial Activity : Hydrazone derivatives of imidazole-4-carbohydrazides demonstrated MIC values <10 µg/mL against S. aureus .
- Antioxidant Properties: 2H-Imidazole-derived phenolics in exhibited radical scavenging activity (IC₅₀: 15–30 µM), linked to phenolic -OH groups.
- Enzyme Inhibition: Patent compounds in with 2-fluoro-5-CF₃-phenylamino groups showed kinase inhibitory activity, suggesting the target’s CF₃ and chloro substituents may similarly modulate enzyme binding.
Biological Activity
The compound 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
The compound's chemical structure is characterized by the presence of a furan ring, a trifluoromethyl-substituted phenyl group, and an imidazole moiety. Its molecular formula is with a molecular weight of approximately 373.78 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which may contribute to its anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HepG2 (Liver) | 10.0 | Cell cycle arrest in G1 phase |
A study demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase-3 and increased expression of pro-apoptotic proteins such as Bax, while decreasing anti-apoptotic Bcl-2 levels .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
The mechanism of action for antimicrobial activity appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Case Studies
- Study on Antitumor Activity : In a recent in vivo study, mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent against breast cancer .
- Antimicrobial Efficacy : A clinical trial evaluating the compound's efficacy against antibiotic-resistant strains found that it significantly inhibited growth in multi-drug resistant Staphylococcus aureus, suggesting its potential role in treating resistant infections .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what critical parameters govern its yield and purity?
The synthesis typically involves multi-step condensation reactions. A standard approach includes:
- Ring formation : Condensation of benzil derivatives with aldehydes (e.g., substituted benzaldehydes) and amines (e.g., ammonium acetate) in glacial acetic acid under reflux .
- Substituent introduction : Subsequent functionalization via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the 2-chloro-5-(trifluoromethyl)phenyl and furan moieties . Key parameters include solvent polarity (e.g., acetic acid for imidazole cyclization), temperature control (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Core techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions, with aromatic protons appearing at δ 6.8–8.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm) . Elemental analysis (C, H, N) and mass spectrometry (HRMS) further corroborate molecular composition .
Q. How do substituents like trifluoromethyl and chloro groups influence the compound’s physical and chemical properties?
- Trifluoromethyl (-CF) : Enhances lipophilicity (logP increases by ~0.5–1.0) and metabolic stability due to electron-withdrawing effects. It also lowers pK of adjacent protons, affecting solubility .
- Chloro (-Cl) : Modulates electronic properties (σ = 0.23), influencing reactivity in cross-coupling reactions. It may sterically hinder certain substitution pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions using Design of Experiments (DoE) for scalable synthesis?
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2 design revealed that increasing ammonium acetate concentration by 20% improves cyclization efficiency .
- Response surface methodology (RSM) : Models non-linear relationships between factors (e.g., reaction time vs. yield) to pinpoint optimal conditions. Central composite designs have reduced reaction times by 30% while maintaining >85% yield .
Q. How should contradictions in analytical data (e.g., NMR vs. HPLC purity) be resolved?
- Cross-validation : Compare NMR integration ratios with HPLC peak areas to detect impurities. For instance, a 5% impurity undetected by NMR due to signal overlap may be quantified via HPLC .
- Advanced techniques : Employ -NMR to resolve overlapping signals from trifluoromethyl groups or use LC-MS to identify low-abundance byproducts .
Q. What computational methods aid in predicting reactivity and designing derivatives?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. ICReDD’s hybrid computational-experimental workflows have accelerated lead optimization by 40% .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Analog synthesis : Replace substituents (e.g., -Cl with -Br, -CF with -OCF) and compare bioactivity. A study on similar imidazoles showed that -CF substitution increased IC against EGFR by 10-fold .
- Pharmacophore mapping : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity. Partial least squares (PLS) regression has identified logP as a key driver of cellular uptake .
Q. What strategies mitigate low yields or impurities during scale-up?
- In-situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation. Real-time adjustments (e.g., adding scavengers for HCl byproducts) improved yields from 60% to 78% .
- Purification protocols : Switch from silica gel to flash chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1) to separate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
